![molecular formula C14H23BN2O3 B1469417 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol CAS No. 1313726-16-7](/img/structure/B1469417.png)

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol

Overview

Description

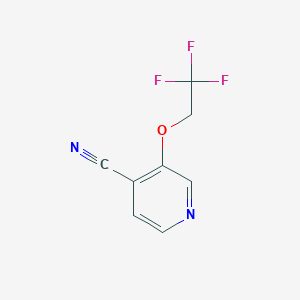

The compound “2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol” contains a pyrazole ring, a cyclopentanol group, and a tetramethyl-1,3,2-dioxaborolane group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetramethyl-1,3,2-dioxaborolane group would add steric bulk, while the pyrazole and cyclopentanol groups could potentially participate in hydrogen bonding .

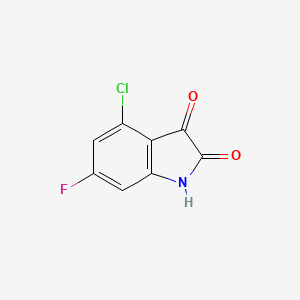

Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolane group is often used in borylation reactions, where it can form bonds with other organic compounds . The pyrazole group can participate in various reactions, including nucleophilic substitutions and electrophilic additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the tetramethyl-1,3,2-dioxaborolane group is typically a colorless liquid at room temperature .

Scientific Research Applications

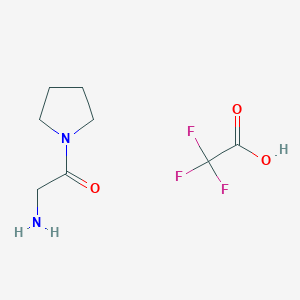

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds with structures similar to the one , emphasizing the importance of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives as raw materials or intermediates in various chemical reactions. These studies often involve detailed analysis using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction to confirm the structures of the synthesized compounds (Liao et al., 2022; Yang et al., 2021). Density Functional Theory (DFT) is often used to calculate molecular structures and compare them with experimental results, providing insights into the electronic and geometric properties of these compounds.

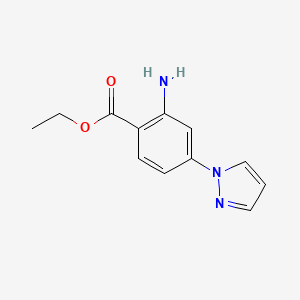

Applications in Drug Development

Several studies have highlighted the use of similar compounds as intermediates in the synthesis of biologically active molecules. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy (Kong et al., 2016). This highlights the relevance of such compounds in the development of new pharmaceuticals.

Materials Science Applications

Compounds bearing the dioxaborolan-yl group are also significant in materials science, particularly in the synthesis of novel polymers and luminescent materials. Their incorporation into polymer backbones or as pendant groups can impart unique electronic and optical properties to the resulting materials, making them suitable for applications in organic electronics and photonics (Bethel et al., 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)10-8-16-17(9-10)11-6-5-7-12(11)18/h8-9,11-12,18H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDUGLBMWAEWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCC3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1469336.png)

![1-{5-Chloro-2-[(1-methylethyl)sulfonyl]phenyl}methanamine hydrochloride](/img/structure/B1469341.png)

![Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1469346.png)

![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)

![5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole](/img/structure/B1469349.png)

![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)